molecular formula C22H23ClN2O3 B2500026 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-ethyl-7-hydroxy-2H-chromen-2-one CAS No. 849533-03-5

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-ethyl-7-hydroxy-2H-chromen-2-one

Cat. No.: B2500026
CAS No.: 849533-03-5
M. Wt: 398.89
InChI Key: QXIABOAPIVZMMZ-UHFFFAOYSA-N
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Description

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-ethyl-7-hydroxy-2H-chromen-2-one is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a chromenone structure

Scientific Research Applications

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-ethyl-7-hydroxy-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The future directions for research on this compound could include further exploration of its biological activities and potential therapeutic applications. Additionally, the synthesis of new analogs and derivatives could be explored to enhance its biological activity .

Biochemical Analysis

Biochemical Properties

4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-ethyl-7-hydroxychromen-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with dopamine receptors, particularly the dopamine D4 receptor, where it acts as a selective antagonist . Additionally, it exhibits binding affinity for serotonin receptors, making it a potential candidate for studying neurotransmitter pathways . The nature of these interactions involves the compound binding to the receptor sites, thereby inhibiting or modulating their activity.

Cellular Effects

The effects of 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-ethyl-7-hydroxychromen-2-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in certain cancer cell lines, suggesting its potential as an anti-cancer agent . Furthermore, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and promoting cell death in targeted cells .

Molecular Mechanism

At the molecular level, 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-ethyl-7-hydroxychromen-2-one exerts its effects through specific binding interactions with biomolecules. The compound binds to dopamine and serotonin receptors, inhibiting their activity and altering neurotransmitter signaling pathways . Additionally, it has been shown to inhibit certain enzymes involved in cellular metabolism, further contributing to its biochemical effects . These interactions result in changes in gene expression, enzyme activity, and overall cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-ethyl-7-hydroxychromen-2-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target receptors and enzymes, resulting in persistent changes in cellular function . These findings highlight the potential for long-term therapeutic applications of the compound.

Dosage Effects in Animal Models

In animal models, the effects of 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-ethyl-7-hydroxychromen-2-one vary with different dosages. Low doses of the compound have been shown to produce therapeutic effects without significant toxicity . Higher doses can lead to adverse effects, including toxicity and organ damage . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses resulting in more pronounced effects on cellular and physiological functions .

Metabolic Pathways

4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-ethyl-7-hydroxychromen-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations to produce active and inactive metabolites . These metabolic pathways involve cytochrome P450 enzymes, which play a crucial role in the biotransformation of the compound . The effects on metabolic flux and metabolite levels are significant, influencing the overall pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-ethyl-7-hydroxychromen-2-one within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes via active transport mechanisms, involving transporter proteins such as P-glycoprotein . Once inside the cells, it binds to intracellular proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues are influenced by its binding affinity and transport mechanisms .

Subcellular Localization

The subcellular localization of 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-ethyl-7-hydroxychromen-2-one is critical for its activity and function. The compound is directed to specific cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, where it exerts its biochemical effects . The subcellular localization influences the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-ethyl-7-hydroxy-2H-chromen-2-one typically involves multiple steps. One common method includes the Mannich reaction, which incorporates the piperazine ring into the chromenone structure. The reaction conditions often involve the use of solvents like toluene and ethyl acetate, and the reaction is monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-ethyl-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol hydrochloride
  • 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Uniqueness

What sets 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-ethyl-7-hydroxy-2H-chromen-2-one apart is its unique combination of a piperazine ring with a chromenone structure, which may confer distinct biological activities and chemical properties .

Properties

IUPAC Name

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6-ethyl-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3/c1-2-15-10-19-16(11-22(27)28-21(19)13-20(15)26)14-24-6-8-25(9-7-24)18-5-3-4-17(23)12-18/h3-5,10-13,26H,2,6-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIABOAPIVZMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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